molecular formula C8H13NO3 B8527503 (2-(2-Methoxypropan-2-yl)oxazol-4-yl)methanol

(2-(2-Methoxypropan-2-yl)oxazol-4-yl)methanol

Cat. No. B8527503
M. Wt: 171.19 g/mol
InChI Key: OHGYBKXLFGZOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846733B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 4-(((tert-butyldimethylsilyl)oxy)methyl)-2-(2-methoxypropan-2-yl)oxazole (110 mg, 0.39 mmol) in THF (1.8 mL) was treated at 0° C. with TBAF (0.39 mL of a 1M solution in THF, 0.39 mmol) and the resulting mixture was stirred for 45 min at 0° C. The reaction mixture was diluted with EA (10 mL), washed with sat. aq. NH4Cl (5 mL) and brine, dried over MgSO4, filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (3:7 hept-EA) gave the title compound as a yellow oil: TLC: rf (3:7 hept-EA)=0.20. LC-MS-conditions 07: tR=0.44 min, [M+H]+=172.01.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(((tert-butyldimethylsilyl)oxy)methyl)-2-(2-methoxypropan-2-yl)oxazole
Quantity
110 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.[Si]([O:10][CH2:11][C:12]1[N:13]=[C:14]([C:17]([O:20][CH3:21])([CH3:19])[CH3:18])[O:15][CH:16]=1)(C(C)(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1.CC(=O)OCC>[CH3:21][O:20][C:17]([C:14]1[O:15][CH:16]=[C:12]([CH2:11][OH:10])[N:13]=1)([CH3:19])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
4-(((tert-butyldimethylsilyl)oxy)methyl)-2-(2-methoxypropan-2-yl)oxazole
Quantity
110 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1N=C(OC1)C(C)(C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.8 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 45 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with sat. aq. NH4Cl (5 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by FC (3:7 hept-EA)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC(C)(C)C=1OC=C(N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.